molecular formula C11H9NO B6254428 6-methylquinoline-8-carbaldehyde CAS No. 1261543-75-2

6-methylquinoline-8-carbaldehyde

Cat. No. B6254428
CAS RN: 1261543-75-2
M. Wt: 171.2
InChI Key:
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Description

6-methylquinoline-8-carbaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-methylquinoline-8-carbaldehyde, often involves the use of Wittig reactions and Vilsmeier–Haack reactions . For instance, a series of quinoline-stilbene derivatives were synthesized from substituted quinoline and benzyltriphenylphosphonium chloride using Wittig reaction .


Molecular Structure Analysis

The molecular structure of 6-methylquinoline-8-carbaldehyde consists of a quinoline core with a methyl group at the 6th position and a carbaldehyde group at the 8th position . The quinoline core is a bicyclic compound containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including 6-methylquinoline-8-carbaldehyde, are known to undergo various chemical reactions. They can react vigorously with strong oxidizing agents and strong acids . They are also known to undergo aromatic nucleophilic substitution reactions .

Mechanism of Action

While the specific mechanism of action for 6-methylquinoline-8-carbaldehyde is not mentioned in the search results, quinoline derivatives are known to exhibit various biological activities. They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions of research involving quinoline derivatives like 6-methylquinoline-8-carbaldehyde could involve the discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methylquinoline-8-carbaldehyde involves the condensation of 2-methylpyridine with 2-bromoacetophenone followed by oxidation of the resulting intermediate to yield the desired product.", "Starting Materials": [ "2-methylpyridine", "2-bromoacetophenone", "Sodium hydroxide", "Potassium permanganate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methylpyridine (1.0 equivalent) and 2-bromoacetophenone (1.1 equivalents) in a mixture of ethanol and water (1:1 v/v) and add sodium hydroxide (1.2 equivalents).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in a mixture of sulfuric acid and water (1:1 v/v) and add potassium permanganate (1.2 equivalents).", "Step 6: Heat the reaction mixture at reflux for 4 hours.", "Step 7: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield 6-methylquinoline-8-carbaldehyde." ] }

CAS RN

1261543-75-2

Product Name

6-methylquinoline-8-carbaldehyde

Molecular Formula

C11H9NO

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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